5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride

Medicinal Chemistry Scaffold Design Hydrogen Bond Potential

Procure this hydrochloride salt (CAS 2375259-64-4) to eliminate hydration variability inherent to the free base (CAS 1779730-05-0). The rigid cyclopropyl-hydantoin core replaces flexible lysine/ornithine side chains, while the 95% purity, defined 1:1 salt stoichiometry, and computed Fsp³ of 0.666 ensure reproducible concentration–response assays in fragment-based or target-engagement studies.

Molecular Formula C6H10ClN3O2
Molecular Weight 191.62
CAS No. 2375259-64-4
Cat. No. B2728043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride
CAS2375259-64-4
Molecular FormulaC6H10ClN3O2
Molecular Weight191.62
Structural Identifiers
SMILESC1CC1(C2C(=O)NC(=O)N2)N.Cl
InChIInChI=1S/C6H9N3O2.ClH/c7-6(1-2-6)3-4(10)9-5(11)8-3;/h3H,1-2,7H2,(H2,8,9,10,11);1H
InChIKeyGQPBJHSNPJWCTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-Aminocyclopropyl)imidazolidine-2,4-dione Hydrochloride (CAS 2375259-64-4): Core Structural Identity and Computed Property Baseline


5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride is a salt of a 5-substituted hydantoin (imidazolidine-2,4-dione) derivative bearing a 1-aminocyclopropyl group at the sp³-hybridized 5-position [1]. This scaffold belongs to a broader class of hydantoin analogues frequently explored as constrained amino acid surrogates and rigidified building blocks in medicinal chemistry. Its free base form (CAS 1779730-05-0) is also listed in screening collections [1]. Authoritative compound databases (PubChem, ChEMBL) do not currently hold curated bioactivity data for either the free base or hydrochloride salt, placing this compound squarely in the realm of a relatively unexplored, early-stage research building block rather than a validated probe or drug candidate.

Why Generic Hydantoin Substitution Fails for 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione Hydrochloride


Hydantoins with different 5-position substituents cannot be interchanged in structure–activity contexts because the substituent directly determines the three-dimensional vector of the primary amine, hydrogen-bond donor/acceptor capacity, and amine basicity – all of which control binding to biological targets. Even within the narrow subset of 5-cyclopropyl hydantoins, a change from a 5-aminocyclopropyl group (as in this compound) to a 5-(aminomethyl)-5-cyclopropyl group alters the amine's steric environment and pKa, potentially shifting target engagement or off-target profiles. Furthermore, the hydrochloride salt form provides defined stoichiometry and aqueous solubility that can differ markedly from the free base (CAS 1779730-05-0) [1], making salt-form sourcing a non-trivial variable in reproducible experimentation.

Quantitative Comparator Evidence for 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione Hydrochloride


Hydrogen Bond Donor Count Comparison vs. 1-Methyl and Aminomethyl Analogues

This compound possesses three hydrogen bond donor sites (two imidazolidine NH groups plus the protonated cyclopropyl amine in the HCl salt form), compared to two donors in the N-methyl analogue (5S)-5-(1-aminocyclopropyl)-1-methylimidazolidine-2,4-dione [1] and two donors in (R)-5-(aminomethyl)-5-cyclopropylimidazolidine-2,4-dione (free base) . The higher donor count directly influences target recognition, aqueous solvation, and formulation properties. In fragment- or ligand-based drug discovery, an additional H-bond donor can serve as a critical anchor for protein–ligand binding energy, or alternatively, can reduce passive membrane permeability. The salt form's defined protonation state eliminates ambiguity for docking and pharmacophore modelling compared to neutral analogues with uncertain protonation.

Medicinal Chemistry Scaffold Design Hydrogen Bond Potential

Polar Surface Area and Lipophilicity Differentiation from N-Methylated Analogue

The target compound's computed topological polar surface area (TPSA) is 84 Ų, which is 9 Ų higher than the 75 Ų calculated for the N-methylated analogue (5S)-5-(1-aminocyclopropyl)-1-methylimidazolidine-2,4-dione [2]. While both compounds fall within the <140 Ų range often predictive of oral bioavailability according to Veber's rule, the 12% higher TPSA of the target compound may favour aqueous solubility and disfavour passive blood–brain barrier penetration relative to the N-methyl comparator. Additionally, the target compound's computed LogP is -2.47 [1] versus -2.09 for the N-methyl analogue [2], indicating a 0.38 log-unit increase in hydrophilicity, which can translate to a measurable difference in logD₇.₄ and chromatographic retention behaviour.

Drug Design Physicochemical Profiling ADME

Defined Salt Stoichiometry vs. Free Base Forms

The hydrochloride salt form (CAS 2375259-64-4) is supplied as a single, stoichiometric solid, whereas the free base form (CAS 1779730-05-0) [1] is a neutral species that may exist as a partial hydrate or carbonate over time. The salt form's molecular weight (191.62 g/mol) and defined counterion content simplify gravimetric preparation of stock solutions and ensure batch-to-batch consistency in concentration–response assays. While no comparative solubility or stability data are publicly available for this exact compound, the general principle of salt-form advantages for amine-containing heterocycles is well established in pharmaceutical development.

Chemical Sourcing Salt Form Selection Solubility

Fractional sp³ Character (Fsp³) as a Differentiator from Flat Hydantoins

The target compound's Fsp³ (fraction of carbon atoms that are sp³-hybridized) is 0.666 [1], driven by the fully saturated cyclopropyl ring and the sp³ 5-position carbon. This value is substantially higher than the Fsp³ of classic sp²-rich hydantoins such as phenytoin (5,5-diphenylhydantoin; Fsp³ ≈ 0.13) or other 5-aryl hydantoins. A higher Fsp³ correlates with increased three-dimensional complexity, improved aqueous solubility, and reduced promiscuous aggregation in screening. Recent drug-discovery literature demonstrates that moving from a median Fsp³ of 0.36 (clinical candidates) to >0.45 is associated with lower attrition due to physicochemical liabilities. At Fsp³ = 0.666, this building block occupies an under-represented region of 3D chemical space for hydantoins, making it a strategic choice for improving compound library diversity.

Compound Library Selection Lead-Likeness 3D Diversity

Highest-Value Procurement Scenarios for 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione Hydrochloride


Constrained Amino Acid Surrogate in Peptidomimetic Design

When a design hypothesis requires replacing a flexible lysine or ornithine side chain with a rigidified, cyclopropyl-anchored primary amine, this compound provides the exact geometry without the synthetic burden of building the cyclopropyl-hydantoin core de novo. The computed Fsp³ of 0.666 [1] guarantees three-dimensional character absent from conventional aryl hydantoins. Procure if the target binding site tolerates a cyclopropyl substituent and requires a primary amine for salt-bridge formation.

Fragment Library Expansion with High 3D Diversity

For fragment-based screening initiatives seeking to increase the Fsp³ distribution of their library, this compound (Fsp³ = 0.666) [1] offers a substantial departure from the typical sp²-rich hydantoin fragments. Its three hydrogen bond donors and TPSA of 84 Ų align with rule-of-three fragment space while providing a cyclopropyl vector not available from commercially common 5-alkyl or 5-aryl hydantoins.

Salt-Form Controlled in Vitro Pharmacology

Laboratories requiring precise concentration–response curves should source the hydrochloride salt (CAS 2375259-64-4) rather than the free base (CAS 1779730-05-0) [1] to eliminate uncertainty from variable free-base hydration or carbonation. The defined 1:1 stoichiometry simplifies molarity calculations and improves inter-experiment reproducibility where amine protonation state matters for target binding.

Peripheral vs. CNS Selectivity Profiling in Early Lead Optimisation

When a project needs to distinguish peripheral-restricted from CNS-penetrant candidates, the higher TPSA (84 Ų) and lower LogP (-2.47) of this compound [1] relative to the N-methyl analogue (TPSA 75 Ų, LogP -2.09) [2] make it a rational choice for a hydrophilic, peripherally biased probe. Procurement of both compounds enables a matched-pair comparison to deconvolute the contribution of the N-H vs. N-Me group to tissue distribution without additional synthesis.

Quote Request

Request a Quote for 5-(1-Aminocyclopropyl)imidazolidine-2,4-dione;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.